molecular formula C5H9NO4 B1440849 (R)-2-methyl-4-nitrobutanoic acid CAS No. 88390-28-7

(R)-2-methyl-4-nitrobutanoic acid

Cat. No.: B1440849
CAS No.: 88390-28-7
M. Wt: 147.13 g/mol
InChI Key: OUFURNSEVIXAGV-SCSAIBSYSA-N
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Description

®-2-methyl-4-nitrobutanoic acid is an organic compound with a chiral center, making it optically active. This compound is characterized by the presence of a nitro group (-NO2) and a carboxylic acid group (-COOH) attached to a butane backbone. The ®-configuration indicates the specific spatial arrangement of the substituents around the chiral center, following the Cahn-Ingold-Prelog priority rules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-methyl-4-nitrobutanoic acid typically involves the nitration of a suitable precursor, such as ®-2-methylbutanoic acid. One common method includes the following steps:

    Nitration: The precursor is treated with a nitrating agent, such as a mixture of concentrated sulfuric acid (H2SO4) and nitric acid (HNO3), under controlled temperature conditions to introduce the nitro group at the desired position.

    Purification: The reaction mixture is then neutralized and purified using techniques such as recrystallization or chromatography to isolate the desired product.

Industrial Production Methods

In an industrial setting, the production of ®-2-methyl-4-nitrobutanoic acid may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the nitration process, making it more suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

®-2-methyl-4-nitrobutanoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a metal catalyst (e.g., palladium on carbon).

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

    Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas (H2), palladium on carbon (Pd/C), or other metal catalysts.

    Nitrating Agents: Concentrated sulfuric acid (H2SO4) and nitric acid (HNO3).

    Esterification Catalysts: Sulfuric acid (H2SO4) or other strong acids.

Major Products Formed

    Reduction: ®-2-methyl-4-aminobutanoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Esterification: Esters of ®-2-methyl-4-nitrobutanoic acid.

Scientific Research Applications

®-2-methyl-4-nitrobutanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme-substrate interactions and metabolic pathways.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-2-methyl-4-nitrobutanoic acid depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The nitro group can undergo biotransformation, leading to the formation of reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-methyl-4-nitrobutanoic acid: The enantiomer of ®-2-methyl-4-nitrobutanoic acid with a different spatial arrangement of substituents.

    2-methyl-4-nitrobutanoic acid: The racemic mixture containing both ®- and (S)-enantiomers.

    2-methyl-4-aminobutanoic acid: The reduced form of ®-2-methyl-4-nitrobutanoic acid.

Uniqueness

®-2-methyl-4-nitrobutanoic acid is unique due to its specific ®-configuration, which can result in different biological activities and properties compared to its (S)-enantiomer or racemic mixture. The presence of both a nitro group and a carboxylic acid group allows for diverse chemical reactivity and applications in various fields.

Properties

IUPAC Name

(2R)-2-methyl-4-nitrobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO4/c1-4(5(7)8)2-3-6(9)10/h4H,2-3H2,1H3,(H,7,8)/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUFURNSEVIXAGV-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40676889
Record name (2R)-2-Methyl-4-nitrobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88390-28-7
Record name (2R)-2-Methyl-4-nitrobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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